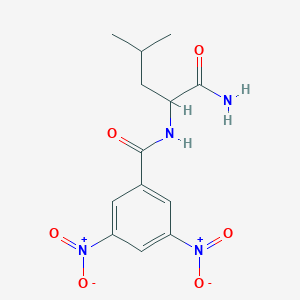![molecular formula C22H29NO3 B5171538 ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)
ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate, also known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ADMET is a glycine derivative that possesses a unique structure, which makes it an attractive target for drug discovery and development.
作用機序
The mechanism of action of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has also been shown to modulate the expression of genes involved in inflammation and apoptosis, suggesting that it may have a broader range of therapeutic applications.
Biochemical and Physiological Effects:
ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of tumor cell growth, suppression of inflammation, and modulation of neurotransmitter release. ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has also been shown to have a low toxicity profile, making it a promising candidate for further preclinical and clinical studies.
実験室実験の利点と制限
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and broad range of pharmacological activities. However, ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is also challenging to work with due to its low solubility in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are several potential future directions for research on ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate. One area of interest is the development of novel ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate analogs with improved pharmacological properties. Another area of focus is the investigation of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate's potential use as a therapeutic agent for inflammatory disorders, such as rheumatoid arthritis, is an area of active research.
合成法
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate can be synthesized through a multistep process that involves the reaction of glycine with adamantane-1-carboxylic acid and 4-methylbenzoyl chloride. The synthesis of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity. The use of advanced analytical techniques such as NMR spectroscopy and HPLC is essential to ensure the quality of the synthesized compound.
科学的研究の応用
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a broad range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has also been investigated for its ability to modulate ion channels and neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders.
特性
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-3-26-19(24)13-23-20(25)22-11-16-8-17(12-22)10-21(9-16,14-22)18-6-4-15(2)5-7-18/h4-7,16-17H,3,8-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPHECIQVDUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)

![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)

![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)